molecular formula C17H12F3N7O B4641208 N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4641208
M. Wt: 387.3 g/mol
InChI Key: QROFHBQOTOTBLF-UHFFFAOYSA-N
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Description

N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . This reaction is typically carried out in the absence of a catalyst, making it an eco-friendly approach.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the trifluoromethyl group, which enhances its stability and bioavailability. This makes it a promising candidate for drug development and other applications.

Properties

IUPAC Name

N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N7O/c18-17(19,20)12-4-1-3-11(7-12)9-26-10-13(8-22-26)23-15(28)14-24-16-21-5-2-6-27(16)25-14/h1-8,10H,9H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROFHBQOTOTBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)NC(=O)C3=NN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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